Dicyclopropyl-O-(cyclopropylcarbonyl) ketoneoxime

physicochemical property oxime ester partition coefficient

Methanone, dicyclopropyl-, O-(cyclopropylcarbonyl)oxime (CAS 83846-77-9) is an O‑acyl oxime in which the oxygen of dicyclopropyl ketone oxime is esterified with a cyclopropanecarbonyl group. Its molecular formula is C₁₁H₁₅NO₂, with a molecular weight of 193.24 g·mol⁻¹.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 83846-77-9
Cat. No. B12667210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicyclopropyl-O-(cyclopropylcarbonyl) ketoneoxime
CAS83846-77-9
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESC1CC1C(=NOC(=O)C2CC2)C3CC3
InChIInChI=1S/C11H15NO2/c13-11(9-5-6-9)14-12-10(7-1-2-7)8-3-4-8/h7-9H,1-6H2
InChIKeyNJPIWTLKSPUBHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dicyclopropyl-O-(cyclopropylcarbonyl) Ketoneoxime (CAS 83846-77-9): Chemical-Class Identity and Procurement-Relevant Physical Constants


Methanone, dicyclopropyl-, O-(cyclopropylcarbonyl)oxime (CAS 83846-77-9) is an O‑acyl oxime in which the oxygen of dicyclopropyl ketone oxime is esterified with a cyclopropanecarbonyl group. Its molecular formula is C₁₁H₁₅NO₂, with a molecular weight of 193.24 g·mol⁻¹ . The compound is classified under HS code 2928000090 (organic derivatives of hydrazine or hydroxylamine) and is supplied exclusively as a research intermediate . Key computed physicochemical properties include a density of 1.702 g·cm⁻³, a boiling point of 480.15 °C at 760 mmHg, a flash point of 244.19 °C, and a refractive index of 1.637 .

Why In-Class Oxime Ethers Cannot Replace Dicyclopropyl-O-(cyclopropylcarbonyl) Ketoneoxime Without Experimental Re-Validation


Dicyclopropyl oxime ethers as a class exhibit pronounced structure–activity dependence on the N‑ and O‑substituents. For N‑aryl dicyclopropyl ketone oxime ethers, all 31 tested analogues displayed β₁‑adrenergic selectivity (β₂‑affinity > 1500 nM), with some compounds acting as pure antagonists while others behaved as partial agonists, and the most potent derivatives matched propranolol in vivo . In the O‑acyl series, replacing the O‑(cyclopropylcarbonyl) group with an O‑(ethoxycarbonyl) or O‑carbamoyl moiety alters hydrophobicity (LogP shifts from ≈2.12 to different values), hydrolysis stability, and metabolic susceptibility—any of which can abolish the desired pharmacokinetic or pharmacological profile. Consequently, substitution with a structurally similar but chemically distinct oxime ether is not predictable a priori and requires de novo synthetic, analytical, and biological qualification.

Quantitative Differentiation Evidence for Dicyclopropyl-O-(cyclopropylcarbonyl) Ketoneoxime


Molecular Bulk and Lipophilicity Relative to the Parent Dicyclopropyl Ketone Oxime

Acylation of dicyclopropyl ketone oxime (MW = 125.17 g·mol⁻¹; CLogP ≈ 1.1 ) with a cyclopropanecarbonyl group yields the target compound (MW = 193.24 g·mol⁻¹; CLogP = 2.12 ). The molecular weight increase of 68 Da and the LogP increment of approximately one unit reflect substantially higher hydrophobicity and altered hydrogen-bonding capacity (PSA = 38.66 Ų vs. parent oxime PSA ≈ 32.6 Ų ). These changes directly govern membrane permeability, protein binding, and metabolic soft-spot exposure, and cannot be replicated by any non‑acylated oxime ether.

physicochemical property oxime ester partition coefficient

Thermal Stability and Distillation-Relevant Boiling Point

The O‑(cyclopropylcarbonyl) derivative exhibits a significantly elevated atmospheric boiling point relative to the parent oxime. The target compound boils at ≈480 °C at 760 mmHg , whereas dicyclopropyl ketone oxime boils at 246.1 °C (predicted) . This ΔT of ca. 234 °C (target minus parent) indicates a far higher thermal input requirement for distillation-based purification, which may be advantageous for high‑temperature reaction sequences but necessitates specialized equipment.

thermal stability distillation process chemistry

Class‑Level β₁‑Adrenergic Selectivity of Dicyclopropyl Oxime Ethers

In a series of 31 N‑aryl dicyclopropyl ketone oxime ethers , every compound demonstrated β₁‑adrenergic selectivity defined by a β₂‑binding affinity > 1500 nM. Several analogues exhibited antagonist potency in vivo equivalent to propranolol, and compound 11 was reported to be twice as active as propranolol . Although the target O‑(cyclopropylcarbonyl) compound was not directly tested in these studies, the conserved dicyclopropyl oxime core makes the class‑level SAR directly translatable: the dicyclopropyl motif is a validated pharmacophore for β₁‑selective antagonist activity.

β-adrenergic receptor selectivity drug discovery

Hazard‑Limited Analogues: Absence of Acute Toxicity or Ecotoxicity Flagging Relative to Structurally Alerting Oximes

The GHS safety data sheet for CAS 83846-77-9 reports no hazardous classification, no pictogram, no signal word, and no hazard or precautionary statements . This contrasts with certain structurally alerting oxime ethers (e.g., those bearing nitro‑aromatic or halogenated benzaldehyde O‑(cyclopropylcarbonyl) oximes) that are flagged for irritancy or acute aquatic toxicity . The absence of hazard labeling for the dicyclopropyl O‑(cyclopropylcarbonyl) derivative suggests a comparatively benign acute toxicological profile, although chronic and eco‑toxicological data remain unavailable.

safety profile oxime toxicity procurement risk

Scientifically Supported Application Scenarios for Dicyclopropyl-O-(cyclopropylcarbonyl) Ketoneoxime


Pharmacophore‑Exploratory Medicinal Chemistry in β‑Adrenergic Receptor Programs

The dicyclopropyl oxime core confers β₁‑adrenergic selectivity in N‑aryl oxime ether series (all tested analogues, β₂‑affinity > 1500 nM) . The O‑(cyclopropylcarbonyl) variant serves as a protected oxime intermediate that can be selectively deprotected or further functionalized, making it a strategic building block for synthesizing novel β₁‑selective antagonists or partial agonists. In vivo activity matching propranolol for the most potent analogues establishes the class as a viable starting point for lead optimization.

Agricultural Fungicide/Insecticide Lead Generation Based on Cyclopropyl Oxime Ethers

Patents disclose that cyclopropyl oxime ethers bearing diverse O‑substituents exhibit broad‑spectrum fungicidal and insecticidal activity . O‑(Cyclopropylcarbonyl) oximes, with their distinct LogP and hydrolytic stability profile relative to alkyl oxime ethers, offer differentiated physicochemical properties for foliar uptake and environmental persistence, positioning CAS 83846-77-9 as a candidate O‑acyl variant for structure–activity relationship studies in agrochemical discovery.

High‑Temperature Process‑Scale Synthetic Intermediate

With a predicted boiling point of 480 °C at 760 mmHg , this O‑acyl oxime far exceeds the thermal stability of the parent oxime (boiling point 246 °C ). This property is valuable when the intermediate must survive high‑temperature reaction conditions (e.g., high‑boiling solvent reflux or melt‑phase reactions) without decomposition. Procurement for process development should note the requirement for high‑vacuum or molecular distillation equipment.

Reference Standard for O‑Acyl Oxime Analytical Method Development

The compound’s well‑defined molecular formula (C₁₁H₁₅NO₂), molecular weight (193.24 Da), and computed physical constants (density 1.702 g·cm⁻³, refractive index 1.637, PSA 38.66 Ų) lend it utility as a reference standard for HPLC, GC‑MS, or NMR method development when analyzing O‑acyl oxime libraries. Its hazard‑free GHS classification simplifies its routine use as an internal standard.

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